molecular formula C20H22N2O5S B2776596 5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 378752-85-3

5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2776596
CAS No.: 378752-85-3
M. Wt: 402.47
InChI Key: RBTQMDDTIXIYNE-UHFFFAOYSA-N
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Description

This compound features a pyrrol-2(5H)-one core substituted with a furan-2-yl group at position 5, a hydroxyl group at position 3, a 3-morpholinopropyl chain at position 1, and a thiophene-2-carbonyl moiety at position 2. The morpholinopropyl group enhances solubility due to the polarity of the morpholine ring, while the thiophene and furan heterocycles may contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name

2-(furan-2-yl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c23-18(15-5-2-13-28-15)16-17(14-4-1-10-27-14)22(20(25)19(16)24)7-3-6-21-8-11-26-12-9-21/h1-2,4-5,10,13,17,24H,3,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTQMDDTIXIYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N2O3SC_{16}H_{18}N_2O_3S, and it features a pyrrole ring substituted with various functional groups, including a furan moiety, a morpholinopropyl chain, and a thiophene carbonyl group. The presence of these diverse functional groups suggests potential interactions with biological targets.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC16H18N2O3SC_{16}H_{18}N_2O_3S
Molecular Weight306.39 g/mol
Key Functional GroupsFuran, Morpholine, Thiophene
SolubilitySoluble in DMSO and ethanol

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. In particular, studies have shown that compounds similar to 5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one can inhibit cancer cell proliferation. For example:

  • Mechanism : These compounds may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Case Study : A study demonstrated that a related pyrrole derivative reduced viability in glioblastoma cells by over 50% at concentrations as low as 10 µM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has shown that similar compounds can inhibit bacterial growth:

  • Mechanism : The presence of the thiophene and furan rings may enhance membrane permeability or interfere with bacterial protein synthesis.
  • Case Study : A series of tests on pyrrole derivatives indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, potentially through modulation of cytokine production:

  • Mechanism : It may inhibit pro-inflammatory mediators such as TNF-alpha and IL-6.
  • Research Findings : In vitro studies showed that related compounds significantly reduced the expression of these cytokines in macrophage cell lines treated with lipopolysaccharide (LPS) .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times.

Table 2: Synthesis Overview

StepReaction TypeConditions
Step 1CondensationRoom temperature
Step 2CyclizationMicrowave irradiation
Step 3FunctionalizationReflux in organic solvent

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrrol-2(5H)-one Furan-2-yl, 3-hydroxy, 3-morpholinopropyl, thiophene-2-carbonyl ~450 (estimated) Not reported
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole Thiophene-5-yl with cyano and amino groups, pyrazole core ~300 (estimated) Not reported
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one, methyl thiophenecarboxylate 560.2 227–230
(5S)-3-Chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]furan-2(5H)-one Furan-2(5H)-one Chloro, dihydropyrrole, cyclohexyloxy ~400 (estimated) Not reported

Key Observations :

  • The target compound’s pyrrolone core distinguishes it from pyrazole (7a) or pyrazolopyrimidine (Example 62 ) derivatives, which may influence electronic properties and binding interactions.
Pharmacological and Physicochemical Properties
  • Solubility: The morpholinopropyl group in the target compound likely enhances solubility compared to the lipophilic cyclohexyloxy group in or fluorinated aryl groups in .
  • Thermal Stability: The target compound’s melting point is unknown, but analogs with rigid cores (e.g., chromen-4-one in ) exhibit higher melting points (227–230°C), suggesting structural rigidity enhances stability.

Research Implications and Limitations

  • Structural Insights: The target compound’s hybrid furan-thiophene-pyrrolone architecture offers a novel scaffold for drug discovery, though direct bioactivity data are lacking.
  • Synthetic Challenges: Multi-step functionalization of the pyrrolone core (e.g., introducing morpholinopropyl) may require optimization to avoid side reactions.
  • Evidence Gaps: None of the provided sources directly analyze the target compound, necessitating further experimental studies to validate its properties and applications.

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